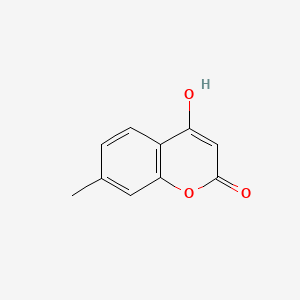
4-羟基-7-甲基香豆素
概述
描述
4-Hydroxy-7-methylcoumarin is a chemical compound with the molecular formula C10H8O3 . It has been shown to inhibit tetradecanoylphorbol-13-acetate induced Epstein-Barr virus early antigen activation in serum of patients with nasopharyngeal carcinoma .
Synthesis Analysis
The synthesis of 7-hydroxy-4-methylcoumarin (7H4MC) has been achieved by various methods. One such method involves the use of resorcinol and ethyl acetoacetate using amberlyst-15 as a catalyst based on the Pechmann reaction . Another method involves the solvent casting method where different weight ratios of 7-hydroxy-4-methylcoumarin (7H4MC) mixed polyvinyl alcohol (PVA)/oxidized maize starch (OMS) blend films were achieved .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-7-methylcoumarin has been confirmed by various spectroscopic techniques such as FTIR, 1H–NMR, and 13C–NMR . The compound has a molecular weight of 176.17 .Chemical Reactions Analysis
The chemical reactions involving 7-hydroxy-4-methylcoumarin are complex and involve strong intermolecular hydrogen bonding . The compound has been used in the preparation of deep eutectic solvents with pharmaceutically active ingredients .Physical and Chemical Properties Analysis
4-Hydroxy-7-methylcoumarin has a density of 1.1958 (rough estimate), a melting point of 188.5-190°C (lit.), and is slightly soluble . It also exhibits strong antioxidant properties .科学研究应用
聚合物共混膜
4-羟基-7-甲基香豆素,也称为7-羟基-4-甲基香豆素,已被用于制备聚乙烯醇/氧化玉米淀粉共混膜 . 这些膜采用溶剂浇铸法制备,并通过FTIR、UTM和SEM等技术进行表征 . 这些膜表现出增强的机械性能、更光滑的表面形貌、增强的表面疏水性、生物降解性的改善,并且迁移率低于总迁移限值 . 这些特性使这些共混膜成为用作包装材料的潜在候选者 .
抗氧化特性
香豆素,包括4-羟基-7-甲基香豆素,以其广泛的生理效应而闻名 . 天然香豆素的抗氧化活性至少在过去二十年里一直是人们研究的热点 . 香豆素骨架的特定结构涉及具有优异电荷和电子传输性能的共轭体系 .
金属配合物
4-羟基-7-甲基香豆素已被用于制备金属配合物 . 一种新型的三齿配体4-(2-羟基亚苄基乙酰酰肼)-7-羟基香豆素与Sm(III)和Eu(III)配位 . 配合物中金属与配体的摩尔比为1:2
安全和危害
The safety data sheet for 4-Hydroxy-7-methylcoumarin indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
未来方向
The future directions for 4-Hydroxy-7-methylcoumarin research could involve its potential use in packaging materials due to its mechanical, optical, and antioxidant properties . Additionally, due to its antioxidant activity, coumarin-based compounds could be excellent candidates for novel medicinal molecules .
作用机制
Target of Action
4-Hydroxy-7-methylcoumarin has been found to interact with several targets in the body. One of its primary targets is the nuclear factor kappa B (NF-κB) . This protein complex plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .
Mode of Action
4-Hydroxy-7-methylcoumarin interacts with its targets, leading to significant changes in cellular activity. For instance, it has been found to inhibit inflammation in LPS-activated RAW264.7 macrophages by suppressing NF-κB and MAPK activation . This results in a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are key enzymes involved in the inflammatory response .
Biochemical Pathways
The action of 4-Hydroxy-7-methylcoumarin affects several biochemical pathways. It has been found to inhibit the activation of the NF-κB pathway, which plays a crucial role in regulating the immune response to infection . Inhibition of this pathway can help reduce inflammation and other immune responses. Additionally, it has been found to affect the cyclic adenosine monophosphate (cAMP)-mediated pathway, the mitogen-activated protein kinase (MAPK), the phosphatidylinositol 3 kinase (PI3K)/AKT pathway, and the Wnt signaling pathway at a transcriptional or post-translational level .
Pharmacokinetics
They are then excreted in the urine . The bioavailability of 4-Hydroxy-7-methylcoumarin would be influenced by these factors.
Result of Action
The molecular and cellular effects of 4-Hydroxy-7-methylcoumarin’s action are significant. It has been found to reduce nitric oxide (NO) and prostaglandin E2 (PGE2) production without cytotoxic effects . This leads to a decrease in inflammation and pain, which can be beneficial in the treatment of various conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-7-methylcoumarin. For instance, the pH of the environment can affect its solubility and therefore its bioavailability . Additionally, the presence of other substances, such as certain foods or medications, could potentially interact with 4-Hydroxy-7-methylcoumarin, altering its effectiveness .
生化分析
Biochemical Properties
4-Hydroxy-7-methylcoumarin interacts with various biomolecules, contributing to its biochemical properties. It has been found to exhibit antioxidant properties . The compound’s antioxidant activity is thought to be due to its specific structure, which involves a conjugated system with excellent charge and electron transport properties .
Cellular Effects
In cellular processes, 4-Hydroxy-7-methylcoumarin has been shown to inhibit inflammation in LPS-activated RAW264.7 Macrophages by suppressing NF-κB and MAPK activation . It significantly reduced nitric oxide (NO) and prostaglandin E2(PGE2) production without cytotoxic effects .
Molecular Mechanism
The molecular mechanism of 4-Hydroxy-7-methylcoumarin involves interactions with biomolecules and changes in gene expression. It has been found to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) . The 4-hydroxy structure of coumarin influences the degree of inhibition of NO production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-7-methylcoumarin can change over time. For instance, it has been used in the creation of polyvinyl alcohol/oxidized maize starch blend films, where it contributed to increased mechanical properties, smoother surface morphology, and improved biodegradability .
Metabolic Pathways
Coumarins are known to be synthesized through the shikimic acid pathway, which involves cinnamic acid and phenylalanine metabolism .
属性
IUPAC Name |
4-hydroxy-7-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZZDYJKWIQMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715756 | |
| Record name | 4-Hydroxy-7-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18692-77-8 | |
| Record name | 4-Hydroxy-7-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-7-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Q1: How do different drying methods impact the concentration of 4-Hydroxy-7-methylcoumarin in Melissa leaves?
A1: The research indicates that drying methods significantly influence the essential oil composition of Melissa leaves, including the concentration of 4-Hydroxy-7-methylcoumarin. While present as a major component in the essential oil of leaves dried using the ventilated oven method, it was not the most abundant compound []. Interestingly, 4-Hydroxy-7-methylcoumarin was also identified as a primary component in leaves dried using the combined microwave & shade method []. This suggests that the specific drying technique employed plays a crucial role in the retention and potential degradation of this compound during the drying process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

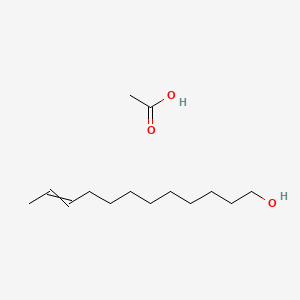
![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)
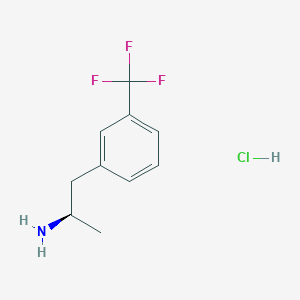

![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)
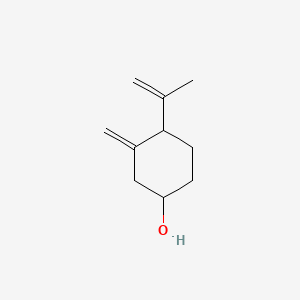
![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)

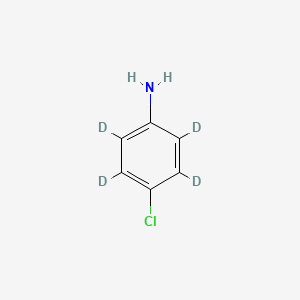
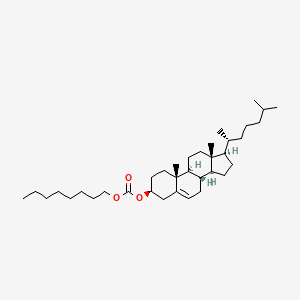
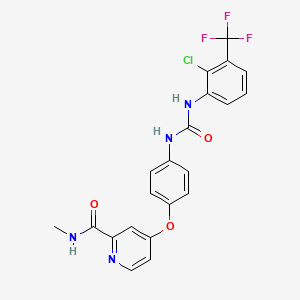
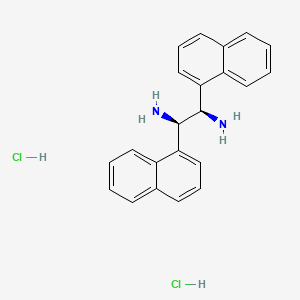
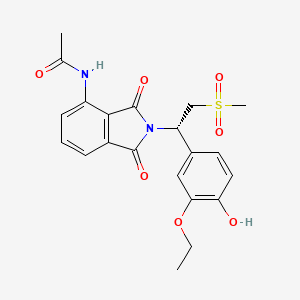
![2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid](/img/structure/B580214.png)
